(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
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Overview
Description
(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with three methyl groups and a pyrrolidin-3-yloxy group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with a suitable pyrrolidin-3-yloxy derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with different functional groups.
Scientific Research Applications
(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(pyrrolidin-3-yloxy)-acetic acid methyl ester
- 3’,4’-difluoro-N-{4’-fluoro-6-[(3S)-pyrrolidin-3-yloxy][biphenyl]-3-yl}-6-[(3S)-pyrrolidin-3-yloxy][biphenyl]-3-carboxamide
Uniqueness
(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of methyl groups and pyrrolidin-3-yloxy group makes it a versatile compound for various applications, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1,3,5-trimethyl-4-[(3S)-pyrrolidin-3-yl]oxypyrazole |
InChI |
InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)14-9-4-5-11-6-9/h9,11H,4-6H2,1-3H3/t9-/m0/s1 |
InChI Key |
LCQDVYNDWCAJQF-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)O[C@H]2CCNC2 |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC2CCNC2 |
Origin of Product |
United States |
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